molecular formula C16H15ClN2O B5744114 1-[2-(2-CHLOROPHENOXY)ETHYL]-2-METHYL-1H-1,3-BENZODIAZOLE

1-[2-(2-CHLOROPHENOXY)ETHYL]-2-METHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B5744114
M. Wt: 286.75 g/mol
InChI Key: MDVSJGXBDUEHNL-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenoxy)ethyl]-2-methyl-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a 2-chlorophenoxyethyl substituent at position 1 and a methyl group at position 2 of the benzodiazole core. This compound belongs to a class of heterocyclic molecules where the benzodiazole scaffold is functionalized with aryloxyalkyl groups, which are known to influence physicochemical and pharmacological properties. The 2-chlorophenoxy moiety is a critical structural feature, as halogenated aromatic groups often enhance lipophilicity and binding affinity to biological targets .

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-12-18-14-7-3-4-8-15(14)19(12)10-11-20-16-9-5-2-6-13(16)17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVSJGXBDUEHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorophenol and 2-methyl-1H-1,3-benzodiazole.

    Etherification: 2-Chlorophenol is reacted with an appropriate alkylating agent, such as 2-chloroethyl chloride, in the presence of a base like potassium carbonate to form 2-(2-chlorophenoxy)ethyl chloride.

    Nucleophilic Substitution: The resulting 2-(2-chlorophenoxy)ethyl chloride is then reacted with 2-methyl-1H-1,3-benzodiazole in the presence of a base, such as sodium hydride, to yield the final product, this compound.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(2-Chlorophenoxy)ethyl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(2-Chlorophenoxy)ethyl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting various diseases.

    Biological Research: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other chemical compounds with industrial significance.

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-1,3-benzodiazole with structurally related compounds, focusing on substituent effects and biological activity:

Compound Name Core Structure Substituents (Position) Key Findings Reference
This compound 1H-1,3-benzodiazole 1: 2-(2-chlorophenoxy)ethyl; 2: methyl Limited direct data, but structural analogs suggest moderate activity potential
2-((2,4-Dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-carboxamidine (4b) Quinazolin-4(3H)-one 2: (2,4-dichlorophenoxy)methyl Significant anticonvulsant activity (MES test)
2-(2-Chlorophenoxy)quinazolin-4(3H)-one (4a) Quinazolin-4(3H)-one 2: 2-chlorophenoxy Inactive in anticonvulsant assays
3-Chloromethylcarbonylamino derivatives (7b, 7c) Quinazolin-4(3H)-one 2: 2-chlorophenoxy; 3: ClCH2CONH Enhanced activity compared to 4a (e.g., 7b: 65% protection in MES test)
2-(Benzylthio)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole Benzimidazole 1: 2-(2-methoxyphenoxy)ethyl; 2: benzylthio Structural analog with potential antimicrobial properties; methoxy group increases solubility

Key Observations

Substituent Effects on Activity: Phenoxy Substituents: The position and number of chlorine atoms on the phenoxy group significantly impact activity. For example, 2,4-dichlorophenoxy derivatives (e.g., compound 4b) exhibit higher anticonvulsant activity than 2-chlorophenoxy analogs (e.g., 4a) . Core Heterocycle: Benzodiazoles and quinazolinones differ in electronic and steric properties. Quinazolinones with 2-chlorophenoxy groups (e.g., 4a) are inactive, but activity is restored with additional substituents (e.g., 7b), suggesting that the benzodiazole core may inherently favor bioactivity even with simpler substitutions.

Role of Additional Functional Groups: The introduction of a 3-chloromethylcarbonylamino group in quinazolinones (7b, 7c) enhances anticonvulsant activity, highlighting the importance of hydrogen-bonding or hydrophobic interactions at position 3 .

Comparative Physicochemical Properties: Lipophilicity: Chlorinated phenoxy groups increase lipophilicity (logP), favoring blood-brain barrier penetration, as seen in anticonvulsant compounds like 7b and 4b . Solubility: Methoxy or carboxamidine groups (e.g., 4b) enhance aqueous solubility, balancing lipophilicity for optimal pharmacokinetics .

Biological Activity

1-[2-(2-Chlorophenoxy)ethyl]-2-methyl-1H-1,3-benzodiazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the molecular formula C18H16ClN3OC_{18}H_{16}ClN_3O and a molecular weight of approximately 319.79 g/mol. The structure features a benzodiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The indole core facilitates binding to specific receptors and enzymes, leading to modulation of key cellular processes.

Key Mechanisms:

  • Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, which are critical for cell death pathways.
  • Antimicrobial Activity : It exhibits inhibitory effects against various bacterial strains, likely through disruption of bacterial cell wall synthesis or function.

Anticancer Activity

Research indicates that derivatives of benzodiazole compounds often exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can effectively inhibit the growth of breast cancer cells (MDA-MB-231) with IC50 values in the low micromolar range.

Compound Cell Line IC50 (µM)
1-[2-(2-Chlorophenoxy)ethyl]-2-methyl-1H-benzodiazoleMDA-MB-23116.38
CamptothecinMDA-MB-2310.41

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values provide insight into its effectiveness.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Methicillin-resistant Staphylococcus aureus4
Streptococcus faecalis4

Case Studies

  • Antiproliferative Effects : A study published in ACS Omega highlighted the synthesis and evaluation of various benzodiazole derivatives, including the target compound. The results indicated that the compound exhibited significant antiproliferative activity against breast cancer cell lines with an IC50 value indicating effective cytotoxicity.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of similar compounds against clinical isolates of bacteria. The findings revealed that the target compound demonstrated effective inhibition against both gram-positive and gram-negative bacteria.

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